REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.[CH3:12][C:13]1([CH3:29])[C:17]([CH3:19])([CH3:18])[O:16][B:15]([C:20]2[CH:28]=[CH:27][C:23]([C:24](Cl)=[O:25])=[CH:22][CH:21]=2)[O:14]1>CN(C)C1C=CN=CC=1.C(#N)C>[CH3:18][C:17]1([CH3:19])[C:13]([CH3:12])([CH3:29])[O:14][B:15]([C:20]2[CH:28]=[CH:27][C:23]([C:24]([NH:1][C:2]3[CH:7]=[C:6]([C:8]([F:9])([F:11])[F:10])[CH:5]=[CH:4][N:3]=3)=[O:25])=[CH:22][CH:21]=2)[O:16]1
|
Name
|
|
Quantity
|
10.79 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
16.12 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C(=O)Cl)C=C1)C
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Name
|
|
Quantity
|
7.39 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Type
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CUSTOM
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Details
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was stirred at r
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
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Details
|
The solution turned into suspension after about half an hour
|
Type
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CUSTOM
|
Details
|
overnight
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Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
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Details
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The reaction mixture was concentrated
|
Type
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CUSTOM
|
Details
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partitioned between 250 ml 0.2 N HCl and 250 ml CH2Cl2
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Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with 2×250 ml 0.2N HCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude was purified on RediSep 220 g silica cartridge
|
Type
|
WASH
|
Details
|
eluted with 1 lt Hexane, 4 lt 10% EtOAc/Hexane, 4 lt 20% EtOAc/Hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |